Ezh2-IN-4
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Overview
Description
Ezh2-IN-4 is a compound that functions as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to gene silencing. This compound has garnered significant interest due to its potential therapeutic applications in cancer treatment, particularly in targeting cancers with EZH2 mutations or overexpression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezh2-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain high-purity this compound. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound for therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Ezh2-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
Ezh2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in epigenetic regulation and gene silencing.
Biology: Employed in cellular and molecular biology research to investigate the effects of EZH2 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with EZH2 mutations or overexpression, such as lymphoma, prostate cancer, and breast cancer.
Industry: Utilized in the development of novel EZH2 inhibitors and other epigenetic modulators for therapeutic applications
Mechanism of Action
Ezh2-IN-4 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the trimethylation of lysine 27 on histone H3 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately resulting in reduced cancer cell proliferation and increased apoptosis. The molecular targets and pathways involved in the mechanism of action of this compound include the PRC2 complex, histone modifications, and downstream signaling pathways such as the Wnt, Notch, and Akt pathways .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Ezh2-IN-4 in terms of their inhibitory activity against EZH2, including:
Tazemetostat: An FDA-approved EZH2 inhibitor for the treatment of epithelioid sarcoma.
GSK126: A potent EZH2 inhibitor with moderate antitumor activity.
CPI-1205: A highly selective EZH2 inhibitor with potential therapeutic applications in cancer
Uniqueness of this compound
This compound is unique due to its specific chemical structure and high potency in inhibiting EZH2 activity. It has shown promising results in preclinical studies, demonstrating significant antitumor effects in various cancer models. Additionally, this compound’s ability to selectively target EZH2 without affecting other histone methyltransferases makes it a valuable tool for studying the role of EZH2 in cancer and other diseases .
Properties
Molecular Formula |
C29H41N3O3S |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
5-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one |
InChI |
InChI=1S/C29H41N3O3S/c1-17-13-18(2)30-28(33)24(17)16-31-12-6-7-25-26(29(31)34)20(4)27(36-25)19(3)21-8-10-22(11-9-21)32-14-23(15-32)35-5/h13,19,21-23H,6-12,14-16H2,1-5H3,(H,30,33)/t19-,21?,22?/m1/s1 |
InChI Key |
AGTKUHSJKOLBGH-JSRJAPPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CN2CCCC3=C(C2=O)C(=C(S3)[C@H](C)C4CCC(CC4)N5CC(C5)OC)C)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCCC3=C(C2=O)C(=C(S3)C(C)C4CCC(CC4)N5CC(C5)OC)C)C |
Origin of Product |
United States |
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